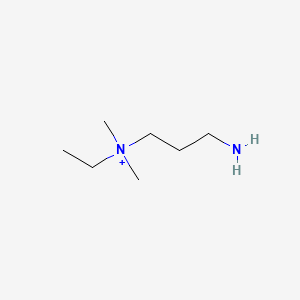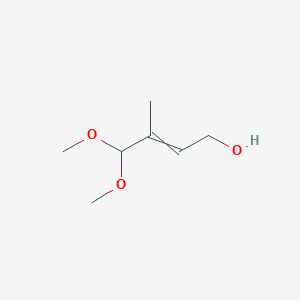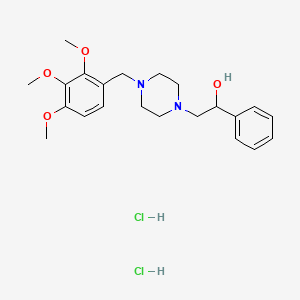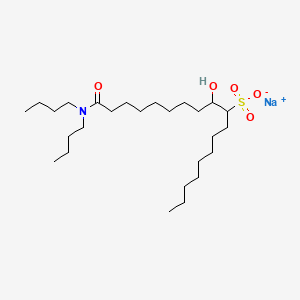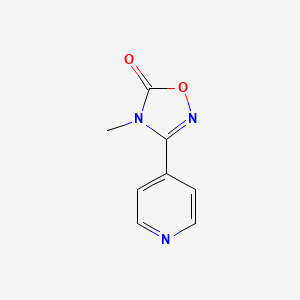![molecular formula C16H28NO4- B14481115 2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate CAS No. 66466-58-8](/img/structure/B14481115.png)
2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate is an organic compound with a complex structure that includes a diethylamino group, an ethoxy group, and an oxoethyl group attached to an oct-3-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate typically involves the reaction of diethylaminoethanol with ethylene oxide to form 2-(2-diethylaminoethoxy)ethanol . This intermediate is then reacted with an appropriate acylating agent, such as oct-3-enoic acid, under controlled conditions to yield the final product . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological membranes, altering their properties and affecting cellular processes . The compound may also act as a weak base, participating in acid-base reactions that influence its activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Diethylaminoethoxy)ethanol: Similar in structure but lacks the oxoethyl and oct-3-enoate groups.
2-(2-Dimethylaminoethoxy)ethanol: Contains a dimethylamino group instead of a diethylamino group.
2-(2-Chloroethoxy)ethanol: Contains a chloro group instead of a diethylamino group.
Uniqueness
2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the oxoethyl and oct-3-enoate groups distinguishes it from other similar compounds, providing unique reactivity and functionality.
Properties
CAS No. |
66466-58-8 |
|---|---|
Molecular Formula |
C16H28NO4- |
Molecular Weight |
298.40 g/mol |
IUPAC Name |
2-[2-[2-(diethylamino)ethoxy]-2-oxoethyl]oct-3-enoate |
InChI |
InChI=1S/C16H29NO4/c1-4-7-8-9-10-14(16(19)20)13-15(18)21-12-11-17(5-2)6-3/h9-10,14H,4-8,11-13H2,1-3H3,(H,19,20)/p-1 |
InChI Key |
ZFPFYUCTAGCCMD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC=CC(CC(=O)OCCN(CC)CC)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


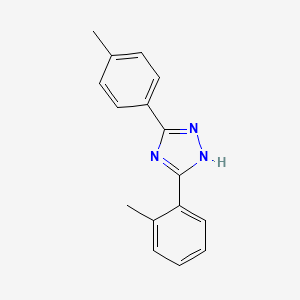
![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)
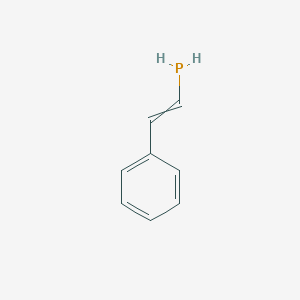
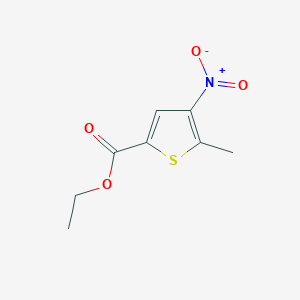
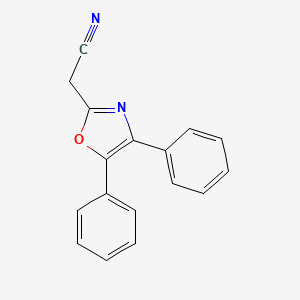
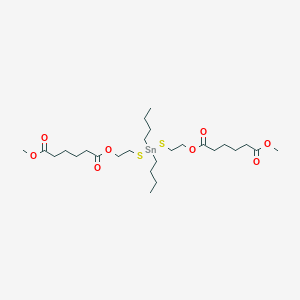
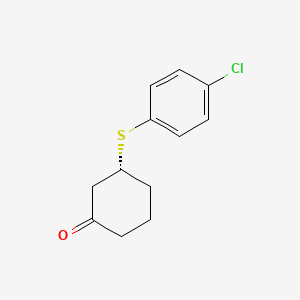
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)
